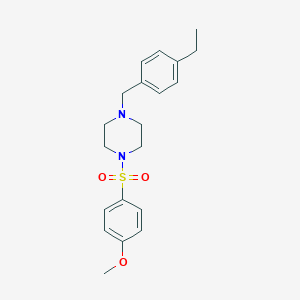![molecular formula C12H13NO3 B249229 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as MSIO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MSIO belongs to the class of spirooxindoles, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood. However, it has been proposed that 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one exerts its biological activities by modulating various signaling pathways, including the JAK/STAT, NF-κB, and MAPK pathways. 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and physiological effects:
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of various viruses. 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to modulate the activity of various enzymes, including HDACs and protein kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various signaling pathways. However, 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One potential direction is the development of 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one-based fluorescent probes for imaging biological systems. Another potential direction is the optimization of 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one derivatives for the treatment of various diseases, including cancer and viral infections. Additionally, the elucidation of the mechanism of action of 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one could lead to the development of novel therapeutic strategies for the treatment of various diseases.
Conclusion:
In conclusion, 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential use as a therapeutic agent and as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the mechanism of action of 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and to optimize its potential applications in various fields.
Métodos De Síntesis
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Ugi reaction, and the Buchwald-Hartwig coupling. The most commonly used method for the synthesis of 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
Nombre del producto |
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
7//'-methylspiro[1,3-dioxane-2,3//'-1H-indole]-2//'-one |
InChI |
InChI=1S/C12H13NO3/c1-8-4-2-5-9-10(8)13-11(14)12(9)15-6-3-7-16-12/h2,4-5H,3,6-7H2,1H3,(H,13,14) |
Clave InChI |
OSQQFTPSZUWMSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=O)C23OCCCO3 |
SMILES canónico |
CC1=C2C(=CC=C1)C3(C(=O)N2)OCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)

![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)

![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)



![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)